molecular formula C15H26O2 B8510420 2-[(8-Methylnon-2-YN-1-YL)oxy]oxane CAS No. 62088-66-8

2-[(8-Methylnon-2-YN-1-YL)oxy]oxane

Cat. No.: B8510420
CAS No.: 62088-66-8
M. Wt: 238.37 g/mol
InChI Key: MQLRHMNLYYILCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-Methylnon-2-YN-1-YL)oxy]oxane is a tetrahydropyran (oxane) derivative featuring an ether-linked 8-methylnon-2-yn-1-yl substituent. This compound’s structure includes a branched alkyne chain (C9H15O) attached to the oxane ring via an oxygen atom. Its synthesis likely involves alkylation or etherification strategies, as seen in analogous oxane derivatives .

Properties

CAS No.

62088-66-8

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-(8-methylnon-2-ynoxy)oxane

InChI

InChI=1S/C15H26O2/c1-14(2)10-6-4-3-5-8-12-16-15-11-7-9-13-17-15/h14-15H,3-4,6-7,9-13H2,1-2H3

InChI Key

MQLRHMNLYYILCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC#CCOC1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length and Functional Group Variations

  • 2-[2-(3-Bromopropoxy)ethoxy]oxane (): This compound has a shorter substituent (3-bromopropoxy-ethoxy) compared to the target molecule. The shorter chain reduces lipophilicity (predicted logP ~1.5 vs. ~4.5 for the target compound) and may influence solubility in aqueous media .
  • 6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol ():
    A highly polar oxane derivative with multiple hydroxyl groups, this compound exhibits significantly lower logP (1.063) compared to the target molecule. The hydroxylation enhances water solubility (2.327–2.586 solubility score) but reduces membrane permeability, unlike the alkyne-containing target compound, which is expected to favor lipid bilayer penetration .

Pharmacologically Active Oxane Derivatives

  • Its high affinity for the α4β2 nicotinic receptor (Ki = 0.78 nM) highlights the role of oxane moieties in enhancing binding interactions. The target compound’s alkyne chain may similarly modulate receptor interactions but would require functionalization (e.g., aromatic or hydrogen-bonding groups) to achieve comparable activity .

Data Table: Key Properties of Comparable Oxane Derivatives

Compound Name Molecular Formula logP Solubility (Score) LCMS (m/z) HPLC Retention (min) Key Functional Groups
2-[(8-Methylnon-2-YN-1-YL)oxy]oxane C₁₅H₂₄O₂ ~4.5* Low* ~280–300* ~2.0–3.0* Alkyne, methyl branch
2-[2-(3-Bromopropoxy)ethoxy]oxane C₈H₁₅BrO₃ ~1.5 Moderate 269 [M+H]⁺ 0.77 Bromine, ether
6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol C₁₁H₂₀O₁₁ 1.063 High (2.327–2.586) Multiple hydroxyls
TC-1698 C₁₃H₁₈N₂ ~2.0 Moderate Bicyclic oxane, pyridyl

*Predicted values based on structural analogs.

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s long alkyne chain may complicate purification, as seen in analogous syntheses requiring HPLC or silica-gel chromatography .
  • Functionalizing the alkyne (e.g., click chemistry) could bridge this gap .
  • Physicochemical Limitations: The high logP of this compound may limit aqueous solubility, necessitating formulation strategies (e.g., prodrugs) for biomedical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.